N,N,N',N'-1,4-Phenylenediaminetetraacetic acid

Descripción general

Descripción

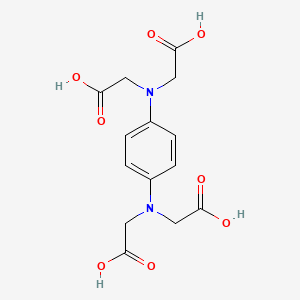

N,N,N',N'-1,4-Phenylenediaminetetraacetic acid (PDTA) is a chelating agent widely used in scientific research, particularly in biochemistry and physiology. It is a water-soluble, organic compound that has a wide range of applications in the laboratory due to its unique properties. PDTA is a strong chelating agent and is able to bind metal ions such as calcium, magnesium, and zinc. As such, PDTA has been used in a variety of scientific research applications, including biochemical and physiological studies, as well as in laboratory experiments.

Aplicaciones Científicas De Investigación

Environmental Monitoring and Remediation

Aminopolycarboxylic acids, such as EDTA, are utilized in significant quantities for a wide range of industrial and domestic applications to solubilize or inactivate various metal ions through complex formation. Their presence in the aquatic environment at considerable concentrations has been a subject of environmental studies, particularly in monitoring water pollution and assessing the impact of these substances on drinking water quality. Notably, their high polarity and partly low degradability underline the need for environmental monitoring and the development of biodegradable alternatives for less environmental impact (Schmidt et al., 2004); (Pinto, Neto, & Soares, 2014).

Analytical Chemistry

In analytical chemistry, these chelating agents are integral in developing methods for determining various compounds and ions. For instance, the improvement of the Berthelot reaction for determining ammonium in soil extracts and water illustrates the role of chelating agents in enhancing analytical techniques. This adaptation involves the use of alternative compounds to manage interferences by metallic cations, showcasing the flexibility and utility of chelating agents in analytical methodologies (Rhine et al., 1998).

Synthesis and Characterization of Novel Compounds

The research into synthesizing novel compounds often leverages the properties of aminopolycarboxylates. Studies on the synthesis, characterization, and pharmacological screening of new chemical entities illustrate how these agents facilitate the creation of compounds with potential applications in medicine and other fields. This area of application not only highlights the chemical versatility of chelating agents but also their role in advancing pharmaceutical sciences and materials science (Shaharyar et al., 2016).

Fluorescence and Sensing Technologies

Aminopolycarboxylates find application in the development of fluorescence and sensing technologies. The synthesis of water-soluble cruciform fluorophores demonstrates the use of these substances in creating sensitive materials for detecting metal ions and other analytes. Such technologies are critical in environmental monitoring, biomedical research, and the development of diagnostic tools, highlighting the interdisciplinary applications of chelating agents in both science and technology (Tolosa, Zucchero, & Bunz, 2008).

Propiedades

IUPAC Name |

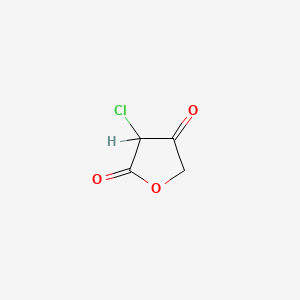

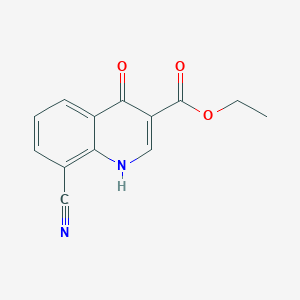

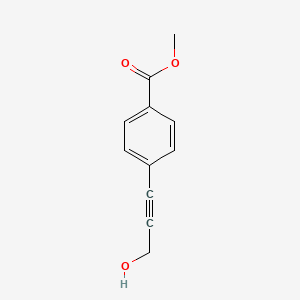

2-[4-[bis(carboxymethyl)amino]-N-(carboxymethyl)anilino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O8/c17-11(18)5-15(6-12(19)20)9-1-2-10(4-3-9)16(7-13(21)22)8-14(23)24/h1-4H,5-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQJPXPEIIEMQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393207 | |

| Record name | N,N,N',N'-1,4-Phenylenediaminetetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N,N',N'-1,4-Phenylenediaminetetraacetic acid | |

CAS RN |

1099-02-1 | |

| Record name | N,N,N',N'-1,4-Phenylenediaminetetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B1598715.png)

![N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide](/img/structure/B1598717.png)